9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-

Overview

Description

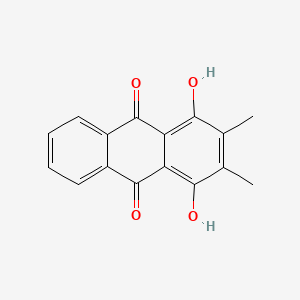

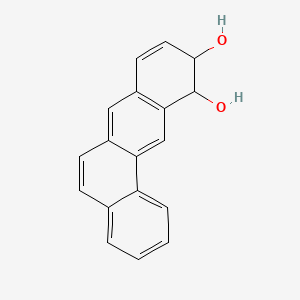

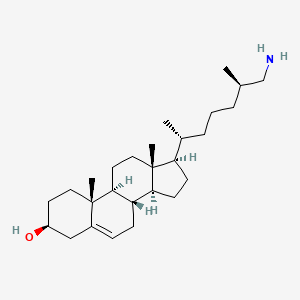

9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-, also known as 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-, is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.

The exact mass of the compound 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 321275. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Clinical Studies

9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- (referred to as dihydroxyanthracenedione in some studies) and its derivatives have been extensively studied for their antitumor activities. Early phase clinical studies have explored its efficacy in treating various forms of cancer, including advanced breast cancer and acute leukemia. For instance, dihydroxyanthracenedione showed a wide spectrum of antitumor activity in experimental systems, leading to a phase I clinical study that recommended phase II studies for further evaluation of its efficacy in cancer treatment (Valdivieso et al., 1981). Similarly, mitoxantrone, a derivative of dihydroxyanthracenedione, demonstrated comparable efficacy and less acute toxicity than the most active currently available single agents in advanced breast cancer treatment, indicating its potential as a less toxic alternative to traditional chemotherapy agents (Cornbleet et al., 1984).

Pharmacokinetics and Toxicity Profiles

The pharmacokinetics and toxicity profiles of dihydroxyanthracenedione derivatives have been a focus of several studies. Phase I and II clinical trials have assessed the dose-limiting toxicities, recommended doses for further studies, and observed antitumor activities across a range of solid tumors and hematological cancers. A notable study on BBR 2778, an anthracenedione analogue, highlighted its reduced potential for cardiotoxicity compared to other anthracyclines, with neutropenia being the dose-limiting toxicity (Dawson et al., 2000).

Comparative Efficacy and Safety

Comparative studies have been instrumental in positioning dihydroxyanthracenedione derivatives within the broader context of cancer therapy. For example, a randomized trial comparing mitoxantrone to doxorubicin in patients with stage IV breast cancer found mitoxantrone to be as active as doxorubicin, with significantly less nausea, vomiting, stomatitis, and alopecia, suggesting its role as a viable alternative with a more favorable toxicity profile (Allegra et al., 2004).

Potential for New Therapeutic Indications

The versatility of dihydroxyanthracenedione derivatives is further exemplified by studies investigating new therapeutic indications. A phase II study in children with acute myeloid leukemia (AML) evaluated the efficacy of mitoxantrone as part of induction chemotherapy, contributing to an improved understanding of its role in pediatric oncology (Gibson et al., 2011).

Mechanism of Action

Properties

IUPAC Name |

1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-7-8(2)14(18)12-11(13(7)17)15(19)9-5-3-4-6-10(9)16(12)20/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIREGKJDNBMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179754 | |

| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25060-18-8 | |

| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025060188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC321275 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethylquinizarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the key finding of the research paper?

A1: The research investigates how the fluorescence of 1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione is affected by the presence of silver nanoparticles. The study utilizes spectroscopic techniques to observe and analyze this interaction [].

Q2: Why is this interaction important?

A2: Understanding how fluorescent molecules like 1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione interact with plasmonic nanoparticles, such as those made of silver, is crucial for developing applications in various fields. This includes areas like sensing, bioimaging, and optoelectronics. By studying the fluorescence quenching phenomenon, researchers can gain insights into the energy transfer mechanisms between the molecule and the nanoparticles [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)

![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)